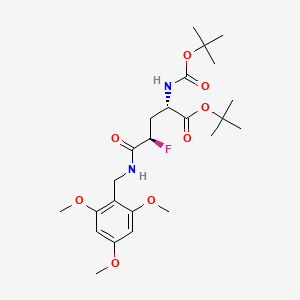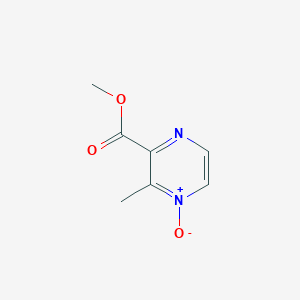![molecular formula C8H8N2O3 B3228355 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide CAS No. 126259-73-2](/img/structure/B3228355.png)
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Vue d'ensemble
Description
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound with the molecular formula C8H8N2O3 It is a derivative of cyclopenta[b]pyridine, characterized by the presence of a nitro group and an N-oxide functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of catalysts such as manganese triflate (Mn(OTf)2) and oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in solvents such as acetonitrile or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst, t-BuOOH as an oxidant, in acetonitrile at room temperature.
Reduction: NaBH4 in methanol or ethanol, at room temperature.
Substitution: NaOMe in methanol, at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or hydroxylamines.
Applications De Recherche Scientifique
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and N-oxide functionality play crucial roles in these interactions, potentially leading to the inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the nitro and N-oxide functionalities, making it less reactive in certain chemical reactions.
2,3-Cyclopentenopyridine: Another derivative of cyclopenta[b]pyridine, used in similar applications but with different reactivity profiles.
Uniqueness
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is unique due to its combination of a nitro group and an N-oxide functionality, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of more complex molecules and the study of enzyme interactions.
Propriétés
IUPAC Name |
4-nitro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQFEINGIVWGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C[N+](=C2C1)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B3228304.png)



![(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3228333.png)


![N-[3-[(3R)-5-Amino-3-(difluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methyl-2-pyridinecarboxamide](/img/structure/B3228359.png)

